molecular formula C26H26N4O3S B2724081 N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207001-21-5

N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2724081
CAS No.: 1207001-21-5
M. Wt: 474.58
InChI Key: VVDSGPFMAVIGAT-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that features a benzamide core linked to an imidazole ring, which is further substituted with a mesitylamino group and a furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield saturated imidazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of the imidazole ring can produce imidazoline derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the production of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The mesitylamino group may enhance the compound’s binding affinity and specificity, while the furylmethyl group could contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide
  • N-(2-[(2-furylmethyl)thio]ethyl)-2-[(3-methoxyphenyl)thio]acetamide
  • N-(2-[(2-furylmethyl)thio]ethyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Uniqueness

N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the mesitylamino group, in particular, sets it apart from other similar compounds, potentially enhancing its pharmacological activity and stability .

Biological Activity

N-[(furan-2-yl)methyl]-4-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings related to its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4O3SC_{26}H_{26}N_{4}O_{3}S with a molecular weight of 474.6 g/mol. The structure includes a furan ring, an imidazole moiety, and a trimethylphenyl group, contributing to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC26H26N4O3SC_{26}H_{26}N_{4}O_{3}S
Molecular Weight474.6 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of furan compounds have shown promising results in inhibiting the proliferation of cancer cells such as HeLa and HepG2 with IC50 values in the low micromolar range .

The proposed mechanism for the anticancer activity involves the induction of apoptosis and the inhibition of cell cycle progression. The imidazole ring is thought to play a crucial role in interacting with cellular targets that regulate these processes. Additionally, the presence of the sulfanyl group may enhance the compound's ability to form reactive intermediates that can damage DNA or disrupt cellular function .

Case Studies

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of various derivatives derived from furan and imidazole frameworks against cancer cell lines. The results indicated that modifications at specific positions on the furan or imidazole rings significantly influenced biological activity, highlighting the importance of structural optimization in drug design .
  • Inhibition Studies : Another investigation focused on the inhibitory effects of similar compounds on enzymes involved in cancer metabolism. The findings suggested that these compounds could act as competitive inhibitors, potentially leading to reduced tumor growth rates in vivo .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-17-13-18(2)24(19(3)14-17)29-23(31)16-34-26-27-10-11-30(26)21-8-6-20(7-9-21)25(32)28-15-22-5-4-12-33-22/h4-14H,15-16H2,1-3H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDSGPFMAVIGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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